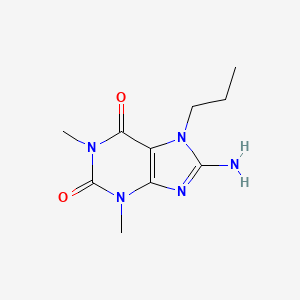

8-amino-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

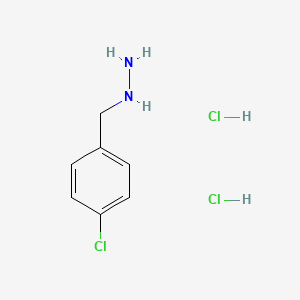

The synthesis of purine derivatives, including compounds like 8-amino-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione, often involves multistep reactions starting from simple precursors. A common approach for the ring synthesis of purines is the cyclization process of appropriately substituted pyrimidine or imidazole, which allows for the construction of the second ring. For instance, Yahyazadeh et al. (2004) described the synthesis of 9-benzyl-6-aminopurines from 5-amino-1-benzyl-4-cyanoimidazoles, showcasing a method that could be adapted for the synthesis of related purine derivatives by altering substituents and reaction conditions (Yahyazadeh, Pourrostam, & Rabiee, 2004).

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of two aromatic heterocycles, pyrimidine and imidazole, fused together. This structural framework provides a versatile platform for the introduction of various functional groups, leading to a wide range of biological activities. The configurational isomerism and the presence of different substituents significantly influence the chemical behavior and biological activity of these compounds. Curtis (2012) reviewed the structural studies of cyclic tetraamines, highlighting the importance of stereochemistry and molecular configuration in the functionality of such compounds (Curtis, 2012).

Wissenschaftliche Forschungsanwendungen

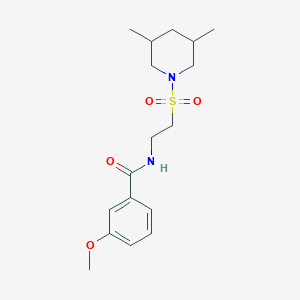

1. Serotonin Receptor Affinity and Antagonistic Activity

Research has indicated that derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione show high affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), displaying antagonistic activity for these receptors. This implies potential applications in the modulation of serotonin-related functions in the brain (Żmudzki et al., 2015).

2. Psychotropic Potential

Certain derivatives of this compound have been found to possess psychotropic activities. They were evaluated for their affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and demonstrated antidepressant and anxiolytic properties in animal models (Chłoń-Rzepa et al., 2013).

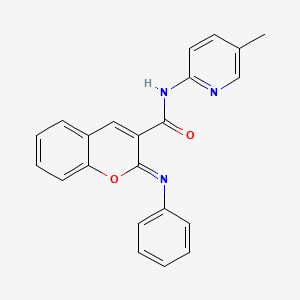

3. Synthesis of Novel Derivatives

New derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, including 6-purineselenyl and 8-(1,3,4-thiadiazolyl) derivatives, have been synthesized. These compounds were structurally elucidated, indicating potential for diverse applications in medicinal chemistry (Gobouri, 2020).

4. Synthesis and Pharmacological Evaluation

Further studies have explored the synthesis of N-8-arylpiperazinylpropyl derivatives of this compound. These derivatives were evaluated for their binding affinity to serotonin and dopamine receptors, exhibiting partial agonist or antagonist properties. This research opens avenues for developing new compounds with potential therapeutic applications (Zagórska et al., 2009).

5. Molecular Characterization

The molecular characterization of N-substituted 8-aminoxanthines derived from 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been reported. This includes synthesis, acetylation, diazotization, and coupling reactions, contributing to an understanding of their chemical properties and potential applications (Mosselhi & Pfleiderer, 2010).

Eigenschaften

IUPAC Name |

8-amino-1,3-dimethyl-7-propylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2/c1-4-5-15-6-7(12-9(15)11)13(2)10(17)14(3)8(6)16/h4-5H2,1-3H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJQNGNWPOAWML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2487170.png)

![N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide](/img/structure/B2487174.png)

![4-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2487176.png)

![N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2487179.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2487185.png)

![ethyl 1-{[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}piperidine-4-carboxylate](/img/structure/B2487186.png)

![2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2487187.png)